Cas no 1258545-29-7 (3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride)

3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride structure
1258545-29-7 structure
Product name:3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride
CAS No:1258545-29-7
MF:C12H15N3O3.HCl
Molecular Weight:285.72674
CID:1032698
PubChem ID:71464008

3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride
    • (3-amino-2-oxo-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate,hydrochloride
    • 1258545-29-7
    • 3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yldimethylcarbamatehydrochloride
    • DTXSID40855839
    • A925260
    • 3-Amino-1-[(dimethylcarbamoyl)oxy]-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1)
    • MDL: MFCD22419399
    • インチ: InChI=1S/C12H15N3O3.ClH/c1-14(2)12(17)18-15-10-6-4-3-5-8(10)7-9(13)11(15)16;/h3-6,9H,7,13H2,1-2H3;1H
    • InChIKey: OJKLCKNLFNSZMT-UHFFFAOYSA-N
    • SMILES: O=C(ON1C(C(N)CC2=C1C=CC=C2)=O)N(C)C.[H]Cl

計算された属性

  • 精确分子量: 285.0880191g/mol
  • 同位素质量: 285.0880191g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 346
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.9Ų

3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride Security Information

  • 储存条件:Sealed in dry,2-8°C

3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A197402-1g
3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride
1258545-29-7 95+%
1g
$647.0 2024-04-25
Chemenu
CM145539-1g
3-amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride
1258545-29-7 95%
1g
$*** 2023-04-03
Alichem
A189005264-1g
3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride
1258545-29-7 95%
1g
$634.28 2023-09-03
Chemenu
CM145539-1g
3-amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride
1258545-29-7 95%
1g
$729 2021-08-05

3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride 関連文献

3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochlorideに関する追加情報

Introduction to 3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride (CAS No. 1258545-29-7) and Its Significance in Modern Chemical Biology

The compound 3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride, identified by the CAS number 1258545-29-7, represents a fascinating molecule with significant implications in the realm of chemical biology and pharmaceutical research. This compound belongs to the quinoline derivatives family, a class of heterocyclic structures renowned for their diverse biological activities and pharmacological potential. The unique structural features of this molecule, including its amino group, oxo functionality, and dihydroquinoline backbone, contribute to its multifaceted interactions with biological targets, making it a subject of intense interest in drug discovery and molecular pharmacology.

Quinoline derivatives have long been recognized for their therapeutic properties, with several well-known drugs being derived from this chemical scaffold. Among these, compounds such as chloroquine and quinine have played pivotal roles in treating malaria, while more recent developments have explored their applications in anticancer and antiviral therapies. The specific modifications present in 3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride enhance its pharmacological profile, potentially making it a valuable candidate for addressing various diseases. The presence of a carbamate group linked to a dimethyl moiety further modulates its reactivity and binding affinity, which are critical factors in drug design.

Recent advancements in computational chemistry and high-throughput screening have accelerated the identification of novel bioactive compounds. In this context, 3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride has emerged as a promising lead compound due to its structural complexity and predicted biological efficacy. Studies have indicated that this molecule may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory and infectious diseases. The dihydroquinoline core is particularly noteworthy for its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which are essential for drug-receptor binding.

The synthesis of 3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex heterocyclic frameworks. The process typically begins with the functionalization of a quinoline precursor, followed by the introduction of the amino and carbamate groups. The final step involves converting the free base into its hydrochloride salt form, which enhances stability and solubility—key attributes for pharmaceutical applications. These synthetic strategies not only showcase the versatility of modern organic chemistry but also provide insights into optimizing yield and purity for industrial-scale production.

In vitro studies have begun to unravel the mechanistic aspects of 3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride's biological activity. Initial experiments suggest that it may interfere with key signaling pathways by modulating enzyme activity or receptor binding. For instance, its ability to inhibit certain kinases or phosphodiesterases could have therapeutic implications in chronic inflammatory conditions or neurological disorders. Furthermore, the quinoline scaffold's interaction with DNA or RNA-binding proteins may open avenues for applications in oncology or antiviral therapies. These findings underscore the importance of structure-based drug design in identifying molecules with tailored pharmacological profiles.

The development of novel therapeutic agents is contingent upon rigorous preclinical testing to assess safety and efficacy. Current research initiatives are focusing on evaluating 3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride's potential as an investigational drug candidate. Preclinical studies are designed to investigate its pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), as well as its toxicity profile across various animal models. These experiments will provide critical data to determine whether this compound progresses to clinical trials in human subjects.

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery by enabling rapid prediction of molecular properties and virtual screening of vast compound libraries. In this regard, 3-Amino-2-oxo-3,4-dihydroquinolin -1(2H)-yl dimethylcarbamate hydrochloride has been subjected to computational analyses to predict its binding affinity to target proteins and potential side effects. These predictions serve as a guide for experimental validation and help refine lead optimization strategies. The synergy between computational methods and traditional wet-lab approaches underscores the dynamic nature of modern pharmaceutical research.

As interest in targeted therapies grows, compounds like 3-Amino - 2 - oxo - 3 , 4 - dihydroquinolin - 1 ( 2 H ) - yl dimethylcarbamate hydrochloride are being explored for their ability to selectively interact with disease-specific biomarkers. The quinoline derivative's structural adaptability allows for modifications that enhance specificity while maintaining potency—a crucial balance in drug development. Future research may involve derivatization efforts aimed at improving pharmacokinetic profiles or expanding therapeutic applications beyond current scope.

The role of academic institutions and industrial partnerships cannot be overstated in advancing medicinal chemistry innovation. Collaborative efforts between universities , research centers , and pharmaceutical companies have been instrumental in bringing novel compounds like 3 - Amino - 2 - oxo - 3 , 4 - dihydroquinolin - 1 ( 2 H ) - yl dimethylcarbamate hydrochloride closer to clinical reality . Such collaborations facilitate resource sharing , expertise exchange , and accelerate translational research from bench to bedside.

Looking ahead, 3 - Amino - 2 - oxo - 3 , 4 - dihydroquinolin - 1 ( 2 H ) - yl dimethylcarbamate hydrochloride exemplifies how continued exploration within chemical biology can yield transformative therapeutic solutions . Its unique combination of structural features , predicted biological activity , and synthetic accessibility positions it as a compelling candidate for further investigation . As scientific methodologies evolve , so too will our capacity to harness molecules such as this one toward improving human health outcomes worldwide.

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Amadis Chemical Company Limited
(CAS:1258545-29-7)3-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate hydrochloride
A925260
Purity:99%
はかる:1g
Price ($):582.0